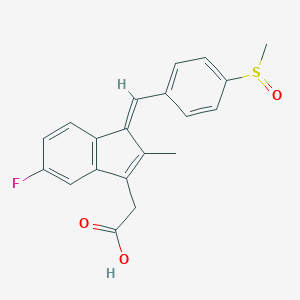

trans-Sulindac

Descripción general

Descripción

trans-Sulindac: is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the arylalkanoic acid class. It is a derivative of sulindac, which is used to treat various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute gouty arthritis . This compound is known for its ability to inhibit the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of trans-Sulindac involves the isomerization of sulindac. The process typically includes the following steps:

Starting Material: Sulindac is used as the starting material.

Isomerization: The cis-isomer of sulindac is converted to the trans-isomer through photoisomerization induced by ultraviolet (UV) irradiation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of sulindac are subjected to UV irradiation to achieve the isomerization.

Análisis De Reacciones Químicas

Photoisomerization Under UV Irradiation

trans-Sulindac undergoes reversible cis-trans isomerization when exposed to ultraviolet (UV) light. This reaction is wavelength-dependent and occurs in aqueous media:

UV-A Irradiation (315–400 nm)

-

Equilibrium Formation : UV-A induces a photo-equilibrium between cis- and this compound. After 24 hours of UV-A exposure:

UV-B/C Irradiation (280–315 nm / 100–280 nm)

-

Degradation Pathway : Shorter wavelengths (UV-B/C) drive further degradation rather than isomerization.

Table 1: Photochemical Behavior of this compound Under UV Light

| UV Type | Reaction Type | cis-Sulindac (%) | This compound (%) | Key Observation |

|---|---|---|---|---|

| UV-A | Photoisomerization | 60 | 40 | Reversible equilibrium established |

| UV-B/C | Degradation | <10 | <10 | No identifiable secondary products |

Base-Catalyzed Isomerization

This compound can be isomerized to cis-sulindac via chemical methods:

Sodium Methoxide in Methanol

-

Conditions : Heating at 70°C with sodium methoxide.

-

Outcome :

Mechanistic Insight

-

The base deprotonates the indene ring, enabling rotation around the benzylidene double bond.

-

Steric and electronic effects favor the cis configuration thermodynamically .

Table 2: Isomerization Efficiency Under Basic Conditions

| Base | Solvent | Temperature (°C) | cis-Sulindac Yield (%) |

|---|---|---|---|

| Sodium methoxide | Methanol | 70 | >99.5 |

Degradation Pathways

This compound is susceptible to oxidative and hydrolytic degradation:

Oxidative Stress

-

Methylthio Group Oxidation :

Hydrolytic Instability

-

Carboxylic Acid Side Chain :

Structural Confirmation Techniques

Key methods used to characterize this compound and its reactions:

-

Nuclear Overhauser Effect Spectroscopy (NOESY) :

-

ESI-TOF/MS/MS :

-

HPLC Monitoring :

Research Implications

-

Pharmaceutical Stability : UV-A exposure in aqueous formulations risks cis-trans equilibrium, altering efficacy.

-

Synthetic Utility : Base-catalyzed isomerization offers a high-yield route to cis-sulindac, critical for sulindac production .

This compound’s reactivity underscores the importance of controlled storage (light exclusion) and precise synthetic conditions to maintain isomeric purity. Further studies are needed to elucidate degradation byproducts under UV-B/C irradiation.

Aplicaciones Científicas De Investigación

Scientific Research Applications

trans-Sulindac is utilized in various research domains:

Chemistry

- Photochemical Studies:

Used as a model compound to study photoisomerization and other photochemical reactions due to its unique structural properties.

Biology

- Cellular Processes:

Investigated for effects on apoptosis and cell cycle regulation. Studies indicate that this compound can induce apoptotic pathways in various cell types, including cancer cells .

Medicine

-

Cancer Prevention and Treatment:

This compound has shown promise in the prevention and treatment of colorectal cancer. It has been reported to reduce adenoma size significantly in patients with familial adenomatous polyposis by up to 70% . Additionally, it has demonstrated efficacy against breast cancer in murine models, prolonging survival through immunological mechanisms involving CD8+ T lymphocytes . -

Breast Cancer Chemoprevention:

A Phase Ib trial evaluated sulindac's distribution in breast tissue among women at increased risk for breast cancer. Results indicated that sulindac and its metabolites were present in nipple aspirate fluid, suggesting potential for chemoprevention .

Pharmaceutical Development

- Drug Formulation:

Employed in developing new pharmaceutical formulations and drug delivery systems due to its unique properties and effectiveness against inflammation.

Case Study 1: Colorectal Cancer Prevention

A study involving patients with familial adenomatous polyposis demonstrated that treatment with this compound resulted in a significant reduction in polyp size and number, highlighting its potential as a chemopreventive agent.

Case Study 2: Breast Cancer Efficacy

In murine models of breast cancer, this compound treatment resulted in substantial tumor regression and prolonged survival rates. The study emphasized the importance of adaptive immunity in mediating these effects, particularly the role of CD8+ T lymphocytes .

Mecanismo De Acción

trans-Sulindac exerts its effects primarily by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . This inhibition leads to a decrease in the synthesis of prostaglandins, which are responsible for inflammation, pain, and fever . Additionally, this compound and its metabolites have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various molecular pathways .

Comparación Con Compuestos Similares

Indomethacin: Another NSAID with similar anti-inflammatory properties.

Diclofenac: A widely used NSAID with a similar mechanism of action.

Ibuprofen: A common NSAID used for pain relief and inflammation.

Uniqueness of trans-Sulindac: this compound is unique due to its ability to undergo photoisomerization, which is not a common property among NSAIDs . Additionally, its metabolites, sulindac sulfide and sulindac sulfone, have distinct biological activities that contribute to its therapeutic effects .

Actividad Biológica

Trans-Sulindac is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) sulindac, which has garnered attention for its diverse biological activities, particularly in cancer prevention and neuroprotection. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

This compound is a prodrug that is metabolized in vivo to its active form, sulindac sulfide, which exhibits potent anti-inflammatory and anticancer properties. The compound acts primarily through the inhibition of cyclooxygenases (COX-1 and COX-2), but it also engages in various other molecular pathways that contribute to its biological effects.

The biological activity of this compound can be attributed to several key mechanisms:

- Cyclooxygenase Inhibition : this compound inhibits COX enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation and pain. Research indicates that this compound has IC50 values of approximately 115 nM for COX-1 and 140 nM for COX-2, demonstrating its efficacy as an anti-inflammatory agent .

- Autophagy and Apoptosis : Recent studies have shown that this compound can induce autophagic apoptosis in GABAergic neurons. It activates the mitochondrial apoptotic pathway by promoting the release of cytochrome c and altering mitochondrial membrane potential, leading to neuronal cell death . This mechanism highlights the dual role of this compound in both promoting apoptosis in cancer cells and potentially affecting neuronal health.

- Neuroprotection : this compound has been demonstrated to provide neuroprotective effects in models of ischemic stroke by reducing infarct size and enhancing the expression of pro-survival proteins such as Hsp27 and Akt. It mitigates mitochondrial calcium overload and oxidative stress, contributing to its protective role in the central nervous system .

- Cancer Chemoprevention : The compound exhibits significant anticarcinogenic properties through multiple pathways, including inhibition of NF-κB signaling, which is crucial for tumor invasion and metastasis. This compound has been shown to alter the expression of microRNAs associated with tumor progression, thereby inhibiting cell invasion in various cancer types .

Case Studies and Experimental Data

- Zebrafish Model : A study utilizing zebrafish larvae revealed that this compound selectively induces apoptosis in GABAergic neurons, resulting in hyperactive behavior. The activation of Akt1 was found to counteract this effect, indicating a potential therapeutic target for mitigating adverse neurological effects .

- Stroke Model : In a rat model of ischemic stroke, administration of this compound significantly reduced brain infarct size when given pre- or post-surgery. Western blot analysis indicated increased levels of protective proteins (Hsp27, Bcl-2) in treated animals compared to controls .

- Cancer Cell Lines : In vitro studies demonstrated that this compound effectively inhibited the invasion of breast (MDA-MB-231) and colon (HCT116) cancer cells by suppressing NF-κB-mediated signaling pathways. This suggests that this compound may be beneficial not only for pain management but also for cancer prevention strategies .

Comparative Analysis

Propiedades

IUPAC Name |

2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKXDPUZXIRXEP-RQZCQDPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860554 | |

| Record name | trans-Sulindac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53933-60-1, 38194-50-2, 49627-22-7 | |

| Record name | trans-Sulindac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53933-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Sulindac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053933601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Sulindac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulindac | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Z)-(±)-5-fluoro-2-methyl-1-[[4-(methylsulphinyl)phenyl]methylene]-1H-indene-3-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-(±)-5-fluoro-2-methyl-1-[[4-(methylsulphinyl)phenyl]methylene]-1H-indene-3-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULINDAC, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NVO8803F9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.